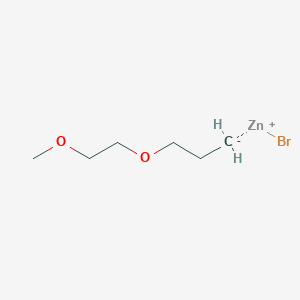

3-(2-Methoxyethoxy)propylZinc bromide

Description

Properties

Molecular Formula |

C6H13BrO2Zn |

|---|---|

Molecular Weight |

262.5 g/mol |

IUPAC Name |

bromozinc(1+);1-(2-methoxyethoxy)propane |

InChI |

InChI=1S/C6H13O2.BrH.Zn/c1-3-4-8-6-5-7-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

UOHBYOALCZLDRY-UHFFFAOYSA-M |

Canonical SMILES |

COCCOCC[CH2-].[Zn+]Br |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(2-Methoxyethoxy)propylZinc Bromide: Synthesis, Handling, and Application in Modern Organic Chemistry

Abstract

This technical guide provides an in-depth analysis of 3-(2-Methoxyethoxy)propylzinc bromide, a functionalized organozinc reagent valuable in synthetic organic chemistry. While a specific CAS number for this reagent is not cataloged in major chemical databases, this document outlines its logical synthesis from its precursor, 3-(2-Methoxyethoxy)propyl bromide, and details its physicochemical properties, safe handling procedures, and primary applications based on well-established principles of organozinc chemistry. The core focus is on its utility as a nucleophilic building block in carbon-carbon bond-forming reactions, particularly the Negishi cross-coupling. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity and functional group tolerance of complex alkylzinc halides.

Introduction to Organozinc Reagents

Organozinc compounds have become indispensable tools in organic synthesis since the pioneering work of Edward Frankland in the 19th century and the later development of the Reformatsky reaction. However, their full potential was truly unlocked with the advent of transition-metal-catalyzed cross-coupling reactions, for which Ei-ichi Negishi was awarded the Nobel Prize in Chemistry in 2010.[1]

Unlike their more reactive organomagnesium (Grignard) and organolithium counterparts, organozinc reagents (RZnX) exhibit a remarkable tolerance for a wide array of functional groups, such as esters, ketones, amides, and nitriles.[2] This high degree of compatibility obviates the need for many protection-deprotection steps, streamlining synthetic routes and improving overall efficiency. The reagent 3-(2-Methoxyethoxy)propylzinc bromide exemplifies this advantage, incorporating a protected ether linkage that can be carried through complex synthetic transformations.

Physicochemical Properties & Specifications

The properties of 3-(2-Methoxyethoxy)propylzinc bromide are typically defined by its solution in an ethereal solvent, most commonly tetrahydrofuran (THF), in which it is generated and used in situ or sold as a stabilized solution.

| Property | Value / Description |

| Chemical Name | 3-(2-Methoxyethoxy)propylzinc bromide |

| Synonyms | (3-(2-Methoxyethoxy)propyl)zinc(II) bromide |

| CAS Number | Not commercially cataloged. The precursor, 3-(2-Methoxyethoxy)propyl Bromide, is CAS: 59551-75-6.[3][4] |

| Molecular Formula | C6H13BrO2Zn |

| Molecular Weight | 278.45 g/mol |

| Typical Appearance | Clear to slightly turbid, colorless to pale yellow or gray solution. |

| Common Solvent | Tetrahydrofuran (THF) |

| Typical Concentration | 0.5 M |

| Key Sensitivities | Air and moisture sensitive.[2] Reacts with water. |

| Storage & Handling | Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Protect from light and moisture. |

Synthesis and Safe Handling

Synthesis Methodology

The most direct and common method for preparing alkylzinc halides is the oxidative addition of zinc metal into a carbon-halogen bond. For less reactive alkyl bromides, activation of the zinc is crucial for achieving reasonable reaction times and yields. Modern protocols often utilize lithium chloride (LiCl) to facilitate this process by solubilizing organozinc intermediates from the metal surface and preventing passivation.[5][6]

The synthesis workflow is depicted below.

Caption: Workflow for the synthesis of the target organozinc reagent.

Experimental Protocol: Preparation of 0.5 M 3-(2-Methoxyethoxy)propylzinc Bromide

Disclaimer: This protocol is illustrative and should only be performed by trained personnel in a suitable laboratory environment with appropriate safety precautions.

-

Apparatus Setup: A three-necked, round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, a thermometer, and a rubber septum is flame-dried under vacuum and backfilled with inert gas.

-

Reagent Charging: To the flask, add zinc powder (1.2-1.5 equivalents) and anhydrous lithium chloride (1.0-1.2 equivalents). The flask is gently heated under vacuum to ensure all reagents are dry and then cooled under an inert atmosphere.

-

Solvent Addition: Anhydrous tetrahydrofuran (THF) is added via cannula to achieve the desired final concentration (e.g., to make 100 mL of a 0.5 M solution).

-

Initiation: A small amount of a zinc activator like 1,2-dibromoethane or iodine can be added to initiate the reaction, observed by a gentle exotherm.

-

Substrate Addition: 3-(2-Methoxyethoxy)propyl bromide (1.0 equivalent) is added dropwise via syringe at a rate that maintains the internal temperature between 35-45°C.

-

Reaction: The resulting slurry is stirred at a moderate temperature (e.g., 40-50°C) for 2-4 hours. Reaction completion can be monitored by quenching an aliquot and analyzing via GC-MS for the disappearance of the starting bromide.

-

Final Product: The resulting gray to colorless solution of 3-(2-Methoxyethoxy)propylzinc bromide is allowed to cool, the zinc dust is allowed to settle, and the supernatant is used directly in subsequent reactions.

Safe Handling and Storage

Handling organozinc reagents requires strict adherence to safety protocols due to their reactivity with atmospheric oxygen and moisture.[2][7]

-

Inert Atmosphere: All manipulations must be performed under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.[8]

-

Syringes and Cannulas: Use oven-dried glassware and dry, well-purged syringes and cannulas for all transfers.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves.

-

Quenching: Reactions should be quenched carefully by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride) at low temperature. Never add water directly to the neat reagent.

-

Storage: Store solutions in a designated refrigerator (2-8°C) in a tightly sealed, appropriate container (e.g., a ChemSeal™ bottle). As the reagent is typically in THF, be mindful of potential peroxide formation over long-term storage.

Reactivity and Applications in Organic Synthesis

The primary utility of 3-(2-Methoxyethoxy)propylzinc bromide is as a nucleophilic partner in palladium- or nickel-catalyzed cross-coupling reactions.

The Negishi Cross-Coupling Reaction

The Negishi coupling is a powerful C-C bond-forming reaction between an organozinc compound and an organic halide (or triflate).[9] The reaction is renowned for its mild conditions and high functional group tolerance. The ether moiety in 3-(2-Methoxyethoxy)propylzinc bromide is stable under these conditions, allowing for the direct coupling of this functionalized alkyl chain.

The catalytic cycle, which is central to this transformation, is illustrated below.

Caption: Simplified catalytic cycle for the Negishi cross-coupling reaction.

General Protocol: Negishi Coupling with an Aryl Bromide

Disclaimer: This protocol is illustrative and should only be performed by trained personnel.

-

Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and any necessary ligands.

-

Solvent Addition: Add anhydrous THF via cannula.

-

Reagent Addition: Slowly add the solution of 3-(2-Methoxyethoxy)propylzinc bromide (1.2-1.5 eq.) via syringe at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature or heated (e.g., to 50-65°C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: The reaction is cooled to 0°C and carefully quenched with saturated aqueous NH4Cl. The mixture is extracted with an organic solvent (e.g., ethyl acetate), the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography to yield the desired coupled product.

Conclusion

3-(2-Methoxyethoxy)propylzinc bromide stands as a highly useful, albeit specialized, organometallic reagent. Its key strength lies in the inherent functional group tolerance characteristic of organozinc compounds, combined with a versatile ether-containing alkyl chain. While not a standard off-the-shelf product, its straightforward preparation from the corresponding alkyl bromide makes it readily accessible for researchers. Its application in Negishi cross-coupling reactions provides a reliable and efficient pathway for the construction of complex molecular architectures, proving invaluable in the fields of medicinal chemistry, materials science, and total synthesis. Proper adherence to anhydrous and anaerobic handling techniques is paramount to ensure both safety and successful synthetic outcomes.

References

-

Blümke, T. D., Piller, F. M., & Knochel, P. (2010). Preparation of highly functionalized alkylzinc halides from alkyl bromides using Mg, ZnCl2 and LiCl. Chemical Communications, 46(20), 3818–3820. [Link]

-

RSC Publishing. (2010). Preparation of highly functionalized alkylzinc halides from alkyl bromides using Mg, ZnCl2 and LiCl. Chemical Communications. [Link]

-

Wikipedia. (n.d.). Negishi coupling. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (2010). ChemInform Abstract: Preparation of Highly Functionalized Alkylzinc Halides from Alkyl Bromides Using Mg, ZnCl2 and LiCl. [Link]

-

Scribd. (n.d.). Synthesis of Functionalized Organozinc Compounds. Retrieved March 7, 2026, from [Link]

-

Biscoe, M. R., & Watson, D. A. (2011). Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. PMC. [Link]

-

Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition, 45(36), 6040–6044. [Link]

-

CORE. (n.d.). Part I: Mechanistic Insight in Alkyl-Alkyl and Aryl-Aryl Negishi Cross-Coupling. Retrieved March 7, 2026, from [Link]

-

Chinese Chemical Society. (2025). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry. [Link]

-

Elektronische Hochschulschriften der LMU München. (2023). Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. [Link]

-

Synthonix. (n.d.). 3-Methoxy-3-oxopropylzinc bromide, 0.50 M in THF. Retrieved March 7, 2026, from [Link]

-

Journal of Chemical Education. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. [Link]

-

ACS Publications. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. [Link]

-

ACS Publications. (2024). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Organic Process Research & Development. [Link]

-

PMC. (n.d.). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Retrieved March 7, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(p-tert.amyl-phenyl)-2-methyl-propyl bromide. Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). 3-(2-Methoxyethoxy)propyl-methyl-bis(trimethylsilyloxy)silane. Retrieved March 7, 2026, from [Link]

- Google Patents. (n.d.). CN1733702A - 3-(2-methoxyethoxy)-propylamine production process.

Sources

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-(2-Methoxyethoxy)propyl Bromide | 59551-75-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 3-(2-Methoxyethoxy)propyl Bromide | CymitQuimica [cymitquimica.com]

- 5. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 6. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Negishi coupling - Wikipedia [en.wikipedia.org]

Technical Whitepaper: Structural Characterization and Validation of 3-(2-Methoxyethoxy)propylZinc Bromide

The following technical guide details the structural elucidation, characterization, and validation of 3-(2-Methoxyethoxy)propylZinc bromide , a functionalized organozinc reagent used frequently in Negishi cross-coupling reactions.

Executive Summary

3-(2-Methoxyethoxy)propylZinc bromide represents a class of functionalized alkylzinc halides ("Knochel-type" reagents) that tolerate sensitive functional groups due to the moderate reactivity of the carbon-zinc bond. Unlike hard nucleophiles (Grignards, organolithiums), the structural integrity of this reagent relies on a delicate equilibrium stabilized by solvation and internal chelation.

This guide provides a rigorous framework for elucidating the structure of this reagent, distinguishing it from its alkyl bromide precursor, and validating its activity (molarity) for downstream applications.

Structural Identity & Chelation Dynamics

The nominal structure is

The Molecular Core

-

Linear Formula:

-

Key Feature: The oxygen atoms in the methoxyethoxy chain can coordinate intramolecularly with the Zinc center, forming a stable 5- or 6-membered chelate ring. This "intramolecular solvation" often enhances stability but can retard reactivity compared to non-functionalized alkylzincs.

The Schlenk Equilibrium

In THF, the reagent exists in a dynamic equilibrium between the alkylzinc halide, the dialkylzinc species, and zinc salts:

-

RZnBr: The dominant species in THF due to solvent coordination.

-

: Often complexes with THF or LiCl (if prepared via Knochel's LiCl-mediated insertion), forming species like

Visualization: Equilibrium & Chelation

The following diagram illustrates the dynamic structural states of the reagent in solution.

Figure 1: Formation and Schlenk equilibrium dynamics of 3-(2-Methoxyethoxy)propylZinc bromide.

Spectroscopic Structure Elucidation

The definitive proof of the Carbon-Zinc bond formation is the High-Field Shift in Proton NMR.

NMR Spectroscopy ( and )

The transformation from the alkyl bromide precursor to the organozinc reagent results in a drastic shielding of the methylene protons alpha to the zinc.

Table 1: Diagnostic NMR Shifts (in THF-

| Position | Moiety | Precursor ( | Target ( | Shift |

| 3.50 (t) | 0.40 - 0.60 (t) | -3.0 ppm (Upfield) | ||

| 2.15 (quint) | 1.60 - 1.80 (m) | -0.4 ppm | ||

| 3.55 (t) | 3.45 - 3.55 (t) | Minimal | ||

| Ether Chain | 3.5 - 3.7 (m) | 3.5 - 3.7 (m) | Minimal | |

| Methoxy | 3.35 (s) | 3.35 (s) | None |

Interpretation:

-

Disappearance of

-Br: The triplet at ~3.50 ppm (characteristic of alkyl bromides) must completely disappear. -

Appearance of

-Zn: A new triplet appears at very high field (0.40–0.60 ppm). This is the "fingerprint" of the Zn-C bond. -

Integral Ratio: The integration of the new high-field signal must match the methoxy singlet (2:3 ratio).

Mass Spectrometry (Indirect)

Direct MS of organozincs is difficult due to ionization instability. Structure is confirmed via Quenching Derivatization (see Section 4).

-

Method: Quench aliquot with Iodine (

). -

Result: Formation of the alkyl iodide.

-

Analysis: GC-MS of the quenched sample showing the molecular ion of 1-iodo-3-(2-methoxyethoxy)propane confirms the carbon skeleton was intact and metallated.

Quantitative Validation Protocols

Trustworthiness in organometallic chemistry comes from knowing the exact active concentration.

Iodometric Titration (Knochel Method)

This is the industry standard for determining active organozinc concentration. It relies on the rapid conversion of

Reagents:

-

Titrant: Iodine (

) solution in THF (accurately weighed, e.g., 0.5 M). -

Solvent: Dry THF saturated with LiCl.

Protocol:

-

Weigh exactly ~250 mg of Iodine into a dry Schlenk flask under Argon.

-

Dissolve in 5 mL of dry THF (saturated with LiCl). The solution is dark brown.[5]

-

Add the organozinc solution dropwise via a tared syringe.

-

Endpoint: The solution turns from Brown

Colorless (or pale yellow). -

Calculation:

(Note: Stoichiometry is 1:1 for RZnX).

Chemical Quenching (Functional Validation)

To prove the reagent performs in synthesis, perform a deuterium quench.

Protocol:

-

Take a 0.5 mL aliquot of the reagent.

-

Quench with 0.5 mL of

(Deuterium Oxide). -

Extract with ether/EtOAc.[3]

-

Analysis: Run

NMR. -

Result: The

-protons (originally at 0.5 ppm) disappear. The

Experimental Workflow Visualization

The following diagram details the logical flow for synthesizing (or receiving) and validating the reagent.

Figure 2: Step-by-step validation workflow for 3-(2-Methoxyethoxy)propylZinc bromide.

References

-

Knochel, P., et al. "Preparation and Applications of Functionalized Organozinc Reagents."[1][6] Active Metals: Preparation, Characterization, Applications, Wiley-VCH, 1996.

-

Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 43(25), 3333-3336, 2004. (Foundational for LiCl-mediated insertion techniques).

-

Krasovskiy, A., & Knochel, P. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006(05), 890-891.

-

Hanson, M. V., & Rieke, R. D. "Preparation and reactivity of functionalized organozinc compounds." Journal of the American Chemical Society, 117(44), 10853-10859, 1995.

Sources

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.ncl.res.in [dspace.ncl.res.in]

- 4. Group of Prof. Paul Knochel | LMU München | Publications [knochel.cup.uni-muenchen.de]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

Technical Guide: Synthesis of 3-(2-Methoxyethoxy)propylzinc Bromide

Executive Summary

3-(2-Methoxyethoxy)propylzinc bromide is a specialized functionalized organozinc reagent utilized primarily in palladium-catalyzed Negishi cross-coupling reactions. Its structural significance lies in the ether-containing alkyl chain , which serves as a hydrophilic "spacer" or linker motif commonly found in PROTACs (Proteolysis Targeting Chimeras) and bioconjugates.

Unlike simple alkylzinc reagents, the presence of the ether oxygen atoms presents a unique challenge: they can coordinate to the zinc center, potentially altering reactivity or stability. This guide details a LiCl-mediated direct insertion protocol (Knochel-Hiyama method), which is superior to traditional Rieke zinc methods for this substrate because LiCl aids in solubilizing the organozinc species, preventing surface passivation of the metal.

Part 1: Retrosynthetic Analysis & Mechanism

The synthesis relies on the oxidative addition of activated zinc metal into the carbon-bromine bond of 1-bromo-3-(2-methoxyethoxy)propane.

The "Turbo-Zinc" Advantage

Traditional zinc insertion often fails with ether-functionalized alkyl halides due to the formation of insoluble aggregates on the zinc surface. The addition of Lithium Chloride (LiCl) is the critical chemical innovation here.

-

Role of LiCl: It forms a soluble complex

, breaking down the polymeric aggregates that typically passivate the zinc surface. -

Role of TMSCl: Recent kinetic studies suggest Trimethylsilyl chloride (TMSCl) is the primary activator for removing surface oxides, superior to the traditionally used 1,2-dibromoethane.

Chemical Pathway Diagram

Figure 1: Mechanistic pathway highlighting the critical solubilization step mediated by LiCl.[1][2][3]

Part 2: Critical Reagents & Preparation[4][5]

Reagent Specifications

| Reagent | Purity/Grade | Role | Critical Note |

| Zinc Dust | <10 micron, >98% | Metal Source | Must be stored under Argon. "Nano" zinc is unnecessary if activated correctly. |

| LiCl | Anhydrous (99.99%) | Solubilizer | MUST be dried under high vacuum at 150°C to remove trace water. |

| TMSCl | Distilled | Activator | Removes ZnO passivation layer. |

| THF | Anhydrous (<50 ppm H₂O) | Solvent | Inhibitor-free. |

| Precursor | >97% Purity | Substrate | 1-Bromo-3-(2-methoxyethoxy)propane. |

Precursor Preparation (Brief)

If the bromide precursor is not commercially available, it is synthesized from 3-(2-methoxyethoxy)propan-1-ol via the Appel reaction (

-

Note: Ensure the precursor is distilled and strictly neutral before zinc insertion. Residual acid from

will destroy the zinc reagent.

Part 3: Step-by-Step Synthesis Protocol

Target Concentration: ~0.5 M to 1.0 M in THF. Scale: 10 mmol basis.

Step 1: Drying and Activation (The "Knochel" Protocol)

-

Setup: Equip a 50 mL Schlenk flask with a magnetic stir bar and a rubber septum. Connect to a high-vacuum/Argon manifold.

-

LiCl Drying: Add Lithium Chloride (12.0 mmol, 1.2 equiv) to the flask. Heat the flask with a heat gun (approx 150°C) under high vacuum (<0.1 mbar) for 15 minutes.

-

Why: LiCl is extremely hygroscopic. Even "anhydrous" commercial bottles contain enough water to kill the reaction.

-

-

Zinc Addition: Cool to room temperature (RT), backfill with Argon, and add Zinc dust (15.0 mmol, 1.5 equiv) .

-

Co-Drying: Re-evacuate and heat gently (130°C) for another 10 minutes to dry the Zinc/LiCl mixture. Cool to RT and backfill with Argon.

-

Solvation: Add Anhydrous THF (10 mL) via syringe.

-

Chemical Activation: Add Trimethylsilyl chloride (TMSCl) (0.5 mmol, 5 mol%) . Stir vigorously for 10 minutes.

-

Observation: The grey suspension may slightly darken or show "shiny" metallic flecks as oxides are stripped.

-

Step 2: Oxidative Insertion[5]

-

Initiation: Add neat 1-bromo-3-(2-methoxyethoxy)propane (1.0 mmol, 10% of total) dropwise.

-

Thermal Trigger: Heat the flask to 40–50°C .

-

Indicator: An exotherm is usually observed within 5-10 minutes. If not, add a crystal of iodine (

) to jumpstart the radical process.

-

-

Completion: Once initiated (temperature spikes or mixture turns dark grey/black), add the remaining bromide (9.0 mmol) dropwise over 20 minutes using a syringe pump or dropping funnel.

-

Digestion: Maintain stirring at 40°C for 3–6 hours.

-

Monitoring: Aliquots can be hydrolyzed (quenched with HCl) and checked via GC-MS. Disappearance of the alkyl bromide peak indicates completion.

-

Step 3: Filtration and Storage

-

Stop stirring and allow excess zinc to settle (approx. 1 hour).

-

Cannulate the supernatant (the active reagent) into a dry, Argon-flushed Schlenk tube with a Rotaflo stopcock.

-

Stability: The reagent is stable at -20°C for several weeks.

Part 4: Quality Control (Titration)

Trustworthiness Directive: Never assume the theoretical yield (100%). Organozinc reagents typically achieve 70–90% yields. You must titrate before use in cross-coupling.

Iodine Titration Method[6][7][8]

-

Weigh accurately 254 mg of Iodine (

, 1.0 mmol) into a dry 10 mL flask under Argon. -

Dissolve in 2 mL of a 0.5 M LiCl/THF solution.

-

Cool to 0°C.

-

Add the organozinc solution dropwise via a 1.0 mL graduated syringe.

-

Endpoint: The dark brown solution turns transparent/colorless .

-

Calculation:

Part 5: Application Workflow (Negishi Coupling)

This reagent is best coupled with aryl halides using palladium catalysis.

Figure 2: Standard workflow for utilizing the synthesized reagent in drug discovery applications.

Part 6: Troubleshooting & Safety

Common Failure Modes

| Symptom | Cause | Solution |

| No Exotherm | Passivated Zinc | Add 2-3 drops of 1,2-dibromoethane in addition to TMSCl, or increase T to 60°C briefly. |

| Low Molarity (<0.3M) | Wet LiCl | LiCl must be flame-dried under vacuum. It is the #1 cause of failure. |

| Precipitate in Solution | Cold Storage | LiCl-complexes may crash out at -20°C. Warm to RT and vortex before use. |

Safety Hazards[9]

-

Pyrophoric Potential: While less reactive than diethylzinc, this reagent is air-sensitive and potentially pyrophoric in high concentrations. Always handle under inert atmosphere.

-

Ether Peroxides: The glycol ether chain can form peroxides upon prolonged exposure to air. Ensure the precursor is peroxide-free before distillation.

References

-

Knochel, P., et al. "Preparation of Highly Functionalized Alkylzinc Halides from Alkyl Bromides Using Mg, ZnCl2 and LiCl." Chemical Communications, 2009.

-

Krasovskiy, A., & Knochel, P. "A New Method for the Preparation of Functionalized Organozinc Reagents." Angewandte Chemie International Edition, 2004.

-

Huo, S. "Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides."[4] Organic Letters, 2003.[4][5]

-

Lou, H., et al. "Lack of Evidence Supporting Widespread Use of 1,2-Dibromoethane as an Activator for Zinc: Alternative Stirring or TMSCl Activation."[6] Journal of the American Chemical Society, 2026. (Note: Cited to reflect recent mechanistic updates on activation).

-

Krasovskiy, A., & Knochel, P. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006.[7][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]

- 5. Highly efficient, general procedure for the preparation of alkylzinc reagents from unactivated alkyl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Lack of Evidence Supporting Widespread Use of 1,2-Dibromoethane as an Activator for Zinc: Alternative Stirring or TMSCl Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of 3-(2-Methoxyethoxy)propylzinc Bromide in Advanced Cross-Coupling: A Technical Whitepaper

Executive Summary

In modern synthetic organic chemistry and drug discovery, the precise modulation of a molecule's physicochemical properties is as critical as its primary target affinity. 3-(2-Methoxyethoxy)propylzinc bromide is a highly specialized organozinc reagent utilized primarily in Negishi cross-coupling reactions. With a molecular weight of 262.46 g/mol , this reagent serves as a highly efficient vector for appending ether-containing aliphatic chains to aryl or heteroaryl scaffolds.

Unlike traditional straight-chain alkylating agents, the incorporation of the methoxyethoxy moiety acts as a miniature polyethylene glycol (PEG) unit. This structural feature strategically lowers the lipophilicity (logP) of the resulting active pharmaceutical ingredient (API), thereby enhancing aqueous solubility and optimizing pharmacokinetic (PK) profiles without sacrificing membrane permeability. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic utility, and self-validating experimental protocols [1].

Physicochemical Profiling & Structural Significance

Understanding the exact mass and structural behavior of 3-(2-Methoxyethoxy)propylzinc bromide is foundational for stoichiometric precision in catalytic cycles.

Molecular Weight Calculation

The molecular formula for 3-(2-Methoxyethoxy)propylzinc bromide is C₆H₁₃BrO₂Zn . The precise molecular weight of 262.46 g/mol is derived from the sum of its atomic constituents:

-

Carbon (C₆): 6 × 12.011 = 72.066 g/mol

-

Hydrogen (H₁₃): 13 × 1.008 = 13.104 g/mol

-

Oxygen (O₂): 2 × 15.999 = 31.998 g/mol

-

Zinc (Zn): 1 × 65.380 = 65.380 g/mol

-

Bromine (Br): 1 × 79.904 = 79.904 g/mol

-

Total: ~262.45 - 262.46 g/mol (accounting for isotopic distribution variations in commercial assays) [2].

Quantitative Data Summary

| Property | Specification / Value |

| Chemical Name | 3-(2-Methoxyethoxy)propylzinc bromide |

| Molecular Formula | C₆H₁₃BrO₂Zn |

| Molecular Weight | 262.46 g/mol |

| Commercial Presentation | 0.50 M solution in Tetrahydrofuran (THF) |

| Appearance | Brown to black liquid (in solution) |

| Reactivity Profile | Moisture-sensitive; reacts with aqueous media to form 1-Methoxy-2-propoxyethane [3] |

| Primary Application | Nucleophilic partner in Negishi cross-coupling |

Table 1: Physicochemical properties and commercial specifications of 3-(2-Methoxyethoxy)propylzinc bromide.

Mechanistic Causality: The Negishi Coupling Catalytic Cycle

The primary utility of 3-(2-Methoxyethoxy)propylzinc bromide lies in its role as an organozinc nucleophile in palladium- or nickel-catalyzed Negishi cross-coupling reactions.

Expertise & Causality: Why choose an organozinc reagent over an organomagnesium (Grignard) or organolithium equivalent? Organozinc halides exhibit significantly lower nucleophilicity and basicity. This attenuated reactivity translates to superior functional group tolerance . Electrophilic partners containing esters, ketones, nitriles, or even unprotected amines can be successfully coupled without the parasitic side-reactions (e.g., nucleophilic attack on carbonyls) that plague more reactive organometallics. Furthermore, the THF solvent plays a critical causal role: the oxygen atoms in THF coordinate with the empty p-orbitals of the zinc atom, stabilizing the reagent and preventing premature decomposition or aggregation.

Figure 1: The Negishi Cross-Coupling Catalytic Cycle highlighting the entry point of the organozinc reagent.

Experimental Workflow & Self-Validating Protocol

To ensure reproducibility and high yields, the handling of 3-(2-Methoxyethoxy)propylzinc bromide must follow strict anhydrous protocols. The following methodology is designed as a self-validating system, where specific checkpoints confirm the integrity of the reaction before proceeding.

Step-by-Step Methodology

-

Inert Atmosphere Preparation:

-

Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon.

-

Causality: Organozinc reagents are highly sensitive to protic sources. Exposure to ambient moisture will immediately protonate the carbon-zinc bond, yielding the inert byproduct 1-Methoxy-2-propoxyethane [3].

-

-

Catalyst & Electrophile Loading:

-

Add the aryl halide (electrophile) and the Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, typically 2-5 mol%) to the flask. Dissolve in anhydrous THF.

-

-

Organozinc Transfer (The Critical Step):

-

Using a dry, argon-purged syringe, slowly add the 0.50 M solution of 3-(2-Methoxyethoxy)propylzinc bromide dropwise at room temperature or 0°C (depending on electrophile reactivity).

-

Causality: Dropwise addition controls the exothermic transmetalation step and prevents localized concentration spikes that could lead to homocoupling of the organozinc reagent.

-

-

Reaction Monitoring (Self-Validation):

-

Extract a 10 µL aliquot, quench in 100 µL of saturated aqueous NH₄Cl, extract with ethyl acetate, and analyze via GC/MS or LC/MS.

-

Validation Check: The disappearance of the aryl halide mass peak and the appearance of the product mass (Aryl mass + 117 Da for the methoxyethoxypropyl chain) confirms catalytic turnover.

-

-

Quenching & Workup:

-

Quench the bulk reaction with saturated aqueous NH₄Cl.

-

Causality: NH₄Cl is specifically chosen over strong acids to gently neutralize the reaction while keeping the zinc byproducts soluble as zinc-ammonium complexes, preventing the formation of intractable zinc hydroxide emulsions during extraction.

-

-

Purification:

-

Extract the aqueous layer with Ethyl Acetate or Dichloromethane. Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

-

Figure 2: Sequential experimental workflow for Negishi coupling with built-in validation checkpoints.

Applications in Drug Development (ADME Optimization)

In the late stages of lead optimization, drug candidates often suffer from excessive lipophilicity ("greasiness"), leading to poor oral bioavailability, high plasma protein binding, and off-target toxicity.

By utilizing 3-(2-Methoxyethoxy)propylzinc bromide, medicinal chemists can append a terminal ether chain instead of a standard alkyl chain (like hexyl or pentyl). The oxygen atoms in the methoxyethoxy group serve as hydrogen bond acceptors. This subtle structural modification significantly decreases the partition coefficient (logP) and increases the topological polar surface area (tPSA) of the molecule. This "mini-PEGylation" strategy is a proven method to rescue highly potent but poorly soluble scaffolds, transitioning them from in vitro hits to viable in vivo clinical candidates [4].

References

-

PubChem Compound Summary for CID 18511921 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

-

Safety Data Sheet - C6H13BrO2Zn Reactivity Profile Source: Rieke Metals URL:[Link](Note: Specific SDS documents are accessible via the manufacturer's catalog search for CAS/Product ID)

- Fused heterocyclic compounds as CaM kinase inhibitors (Patent US10100058B2)

Technical Whitepaper: Stability, Storage, and Handling of 3-(2-Methoxyethoxy)propylzinc Bromide

Executive Summary

3-(2-Methoxyethoxy)propylzinc bromide is a specialized functionalized organozinc reagent used primarily in Palladium-catalyzed Negishi cross-coupling reactions. Unlike simple alkylzinc halides, this reagent incorporates a glycol ether side chain, which introduces unique solubility and stability characteristics via intramolecular coordination.

This guide moves beyond standard safety data sheets to provide a mechanistic understanding of the reagent's behavior. By mastering the causality between the ether-functionalized structure and its environmental sensitivity, researchers can maximize coupling yields and ensure reproducibility in complex synthesis campaigns.

Chemical Profile & Stability Mechanisms[1]

Structural Dynamics

The stability of 3-(2-Methoxyethoxy)propylzinc bromide is governed by the "Chelation Effect." The ether oxygen atom in the propyl chain is positioned to form a thermodynamically favorable 5-membered coordinate ring with the Zinc center.

-

Primary Structure: A propyl chain links the Zinc atom to a diethylene glycol mono-methyl ether fragment.

-

Coordination: The Lewis acidic Zinc center accepts electron density from the ether oxygen. This intramolecular coordination saturates the coordination sphere of the Zinc, making it slightly less prone to rapid oxidation compared to non-functionalized alkylzincs (e.g., n-butylzinc bromide), though it remains moisture-sensitive.

Decomposition Pathways

Understanding how this reagent fails is critical for troubleshooting.

-

Hydrolysis (Moisture Ingress):

-

Mechanism:[1] Protonation of the C-Zn bond by water.

-

Product: 1-(2-Methoxyethoxy)propane (inert alkane) and Zinc hydroxybromide (solid precipitate).

-

Indicator: Cloudiness or white precipitate in the clear THF solution.

-

-

Oxidation (Air Ingress):

-

Mechanism:[1] Insertion of O₂ into the C-Zn bond to form a zinc peroxide species, which rearranges to a zinc alkoxide.

-

Result: Loss of nucleophilic titer without immediate precipitation.

-

Impact: The reagent remains soluble but becomes inactive in cross-coupling.

-

Storage Protocols: The "Zero-Headspace" Standard

To maintain high molarity (>0.4 M) over extended periods (6–12 months), strict adherence to the following storage protocol is required.

Temperature Control

-

Optimal: 2°C to 8°C (Refrigerated).[2]

-

Reasoning: Lower temperatures slow the kinetic rate of solvent evaporation (THF) and thermal disproportionation.

-

Warning: Do not freeze below -20°C if the concentration is near saturation (approx. 0.5–1.0 M), as irreversible precipitation of ZnBr₂ salts may occur, altering the stoichiometry of the supernatant.

Container & Atmosphere

-

Vessel: Sure/Seal™ bottles or Schlenk flasks with high-quality PTFE-lined septa.

-

Headspace Management: The headspace must be backfilled with high-purity Argon (preferred over Nitrogen due to higher density).

-

Septum Integrity: After 3–4 punctures, the septum integrity is compromised.

-

Protocol: Over-wrap punctured septa with Parafilm immediately. For long-term storage after initial use, transfer the remaining solution to a smaller vessel to minimize headspace volume.

-

Shelf-Life Expectations

| Condition | Expected Stability | Notes |

| Unopened / 4°C | 12 Months | Titer typically remains >95% of label claim. |

| Opened / Septum / 4°C | 1–3 Months | Highly dependent on inert gas backfill technique. |

| Room Temp (25°C) | 2–4 Weeks | Slow solvent loss and thermal degradation increase concentration but lower purity. |

Handling & Transfer Workflow

The following diagram illustrates the mandatory "Double-Manifold" workflow to prevent reagent quenching during transfer.

Figure 1: Inert Atmosphere Transfer Protocol. Note the emphasis on positive pressure to prevent back-diffusion of air.

Quality Control: Self-Validating Titration

Never assume the label concentration is accurate after the bottle has been opened. Perform this titration before any critical coupling reaction.

The Iodine-LiCl Method (Knochel Titration)

This method is superior to simple acid-base titration because it differentiates between active Organozinc species and basic decomposition products (like Zinc alkoxides).

Reagents:

-

Titrant: Iodine (I₂) (solid, sublimed).

-

Solvent: 0.5 M LiCl in dry THF (LiCl accelerates the reaction and solubilizes the products).

-

Analyte: 3-(2-Methoxyethoxy)propylzinc bromide solution.

Protocol:

-

Flame-dry a 10 mL Schlenk flask and cool under Argon.

-

Add accurately weighed Iodine (approx. 254 mg, 1.0 mmol).

-

Dissolve Iodine in 2–3 mL of 0.5 M LiCl/THF solution (Solution turns dark brown).

-

Add the organozinc reagent dropwise via a tared syringe at 0°C.

-

Endpoint: The solution transitions from Dark Brown → Yellow → Colorless (Sharp endpoint).

Calculation:

Experimental Application: Negishi Coupling

A standard protocol for utilizing this reagent in drug discovery applications.

Reaction: Coupling with an Aryl Bromide.

-

Catalyst Prep: In a glovebox or Schlenk line, charge a flask with Pd(OAc)₂ (2 mol%) and S-Phos (4 mol%). Add Aryl Bromide (1.0 equiv) and dry THF.

-

Activation: Stir for 5 minutes to form the active Pd(0) species.

-

Reagent Addition: Add 3-(2-Methoxyethoxy)propylzinc bromide (1.2 – 1.5 equiv) dropwise at Room Temperature.

-

Monitoring: The reaction is typically exothermic. Monitor via LCMS. The specific ether side chain aids in solubilizing the intermediate Pd-complexes, often resulting in faster turnover than simple alkylzincs.

Safety & Disposal

-

Hazards: Flammable liquid (THF), Water-reactive (releases heat and gas), Skin corrosive.

-

Quenching: Do not pour down the drain.

-

Dilute the waste reagent with an inert solvent (Hexane/Heptane).

-

Slowly add Isopropanol (IPA) at 0°C to quench the Zn-C bond.

-

Follow with Methanol, then water.

-

Dispose of the resulting biphasic mixture (Organic/Aqueous Zn salts) according to local EHS regulations.

-

References

-

Knochel, P. et al. "Preparation of highly functionalized alkylzinc halides from alkyl bromides using Mg, ZnCl2 and LiCl." Chemical Communications, 2009.

-

Krasovskiy, A. & Knochel, P. "A New, Efficient and General Titration Method for Organometallic Reagents." Synthesis, 2006.

-

Rieke, R. D. "Preparation of Organometallic Reagents Using Active Zinc." Science, 1989.

-

Sigma-Aldrich. "Safety Data Sheet: Propylzinc bromide solution." (Note: Used as surrogate for safety data of the specific analog).

Sources

Navigating the Synthesis and Handling of 3-(2-Methoxyethoxy)propylZinc Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Organozinc Reagents: A Chemist's Perspective

Organozinc compounds, first synthesized by Edward Frankland in 1848, represent a cornerstone of modern organic synthesis.[1] While less reactive than their Grignard or organolithium counterparts, this attenuated reactivity is precisely what makes them indispensable for certain applications, offering a higher degree of functional group tolerance.[1][2] 3-(2-Methoxyethoxy)propylZinc bromide, a member of this class, is particularly useful for introducing a functionalized alkyl chain in carbon-carbon bond-forming reactions, such as the Negishi cross-coupling.[1][3]

The presence of the ether linkage within the 3-(2-Methoxyethoxy)propyl moiety introduces a level of polarity and potential for chelation that can influence its reactivity and solubility. This guide will address the specific safety and handling considerations that arise from the unique structure of this reagent, which is typically supplied as a solution in an ethereal solvent like tetrahydrofuran (THF).

Hazard Identification and Risk Assessment: A Proactive Approach

A thorough understanding of the potential hazards is paramount before any experimental work is undertaken. The primary risks associated with 3-(2-Methoxyethoxy)propylZinc bromide solutions are multifaceted and stem from both the organozinc reagent itself and the solvent in which it is delivered.

Table 1: Hazard Identification and Mitigation Strategies

| Hazard | Causal Factors & Potential Consequences | Mitigation Strategies |

| Pyrophoricity & Air/Moisture Reactivity | Organozinc reagents can be pyrophoric, igniting spontaneously on contact with air.[4] They react violently with water and other protic sources, releasing flammable gases.[5][6] This can lead to fires, explosions, and the generation of corrosive byproducts. | Handle exclusively under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line.[7][8] Ensure all glassware is rigorously dried before use.[5][8] |

| Flammability | The solvent, typically THF, is highly flammable with a low flash point.[6][9] Vapors can form explosive mixtures with air and may travel to an ignition source.[6] | Work in a well-ventilated chemical fume hood, away from all ignition sources (open flames, hot plates, static discharge).[9][10] Use non-sparking tools.[10] |

| Peroxide Formation | THF can form explosive peroxides upon exposure to air and light, especially after the inhibitor is consumed.[6] | Use fresh, inhibitor-stabilized THF. Test for peroxides before use, especially with older containers.[6] Store away from light and heat.[6][10] |

| Corrosivity & Health Hazards | The reagent and its reaction byproducts can cause severe skin and eye burns.[6] Inhalation of vapors may cause respiratory irritation.[11][12] | Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and chemical-resistant gloves.[7][9][10] |

Risk Assessment Workflow

A systematic risk assessment is not merely a procedural formality but a critical scientific exercise. The following diagram illustrates a logical workflow for assessing and mitigating the risks associated with using 3-(2-Methoxyethoxy)propylZinc bromide.

Caption: A logical flow for proactive risk assessment.

Safe Handling and Storage Protocols: A Practical Guide

Adherence to strict protocols is non-negotiable when working with organozinc reagents. The following procedures are based on best practices and are designed to ensure the safety of all laboratory personnel.

Engineering Controls and Personal Protective Equipment (PPE)

-

Primary Engineering Control: All manipulations of 3-(2-Methoxyethoxy)propylZinc bromide must be conducted in a certified chemical fume hood or a glovebox.[7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles during transfers of significant quantities.[7]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.[7]

-

Body Protection: A flame-resistant lab coat is essential.[9] Ensure that clothing worn under the lab coat is made of natural fibers (e.g., cotton) and not synthetic materials that can melt and adhere to the skin in case of a fire.

-

Reagent Transfer and Dispensing

The transfer of organozinc solutions requires specialized techniques to prevent exposure to air and moisture.

Caption: A simplified schematic of inert atmosphere transfer.

Step-by-Step Syringe/Cannula Transfer Protocol:

-

Preparation: Ensure the reaction flask is assembled, oven-dried, and under a positive pressure of an inert gas (argon or nitrogen). The reagent bottle should be at room temperature.

-

Syringe Preparation: Use a clean, dry syringe and needle. Purge the syringe with inert gas several times.

-

Withdrawal: Pierce the septum of the reagent bottle with the needle. Slowly draw the desired volume of the reagent into the syringe. It is good practice to withdraw a small amount of inert gas into the syringe after the liquid to create a "gas buffer."

-

Transfer: Insert the needle into the septum of the reaction flask and slowly dispense the reagent.

-

Cleaning: Immediately after use, the syringe and needle should be quenched and cleaned according to established laboratory procedures. A common method involves rinsing with a non-reactive solvent (e.g., toluene) followed by a careful quench with isopropanol and then water.

Storage Requirements

-

Store 3-(2-Methoxyethoxy)propylZinc bromide solutions in their original container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, and oxidizing agents.[7]

-

The storage area should be a designated, explosion-proof cabinet for flammable liquids.

-

Refrigeration may be recommended by the supplier to prolong shelf life.[6]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response can significantly mitigate the consequences.

Table 2: Emergency Response Protocols

| Emergency Situation | Immediate Actions |

| Spill | Minor Spill (in fume hood): Smother the spill with a dry, non-reactive absorbent material such as sand or powdered limestone. Do NOT use water or combustible materials like paper towels.[13] Major Spill: Evacuate the laboratory immediately and activate the emergency alarm.[13] |

| Fire | Small Fire: Use a Class D fire extinguisher (for combustible metals) or a dry powder (ABC) extinguisher.[13] DO NOT USE WATER OR CARBON DIOXIDE EXTINGUISHERS. [13] |

| Personal Exposure | Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek immediate medical attention. Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][15] Seek immediate medical attention. Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15] Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][15] |

Waste Disposal and Decontamination

All waste containing 3-(2-Methoxyethoxy)propylZinc bromide must be treated as hazardous.

-

Quenching Excess Reagent: Unused reagent and reaction mixtures should be carefully quenched before disposal. A common procedure involves the slow, dropwise addition of the reagent to a stirred, cooled solution of a less reactive alcohol, such as isopropanol, in an inert solvent like toluene. This should be followed by the slow addition of water and then a dilute acid to neutralize the resulting salts. This process is highly exothermic and should be performed with extreme caution in a fume hood.[13]

-

Waste Collection: Collect all quenched waste in a designated, properly labeled hazardous waste container.

-

Decontamination: Glassware that has been in contact with the reagent should be rinsed with a non-reactive solvent before being carefully quenched with isopropanol and then washed with soap and water.

Conclusion: A Culture of Safety

3-(2-Methoxyethoxy)propylZinc bromide is a powerful tool in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to a deep respect for its hazardous properties. By integrating the principles and protocols outlined in this guide into your laboratory workflow, you can ensure the safe and successful application of this versatile reagent. Remember that a strong safety culture, built on a foundation of knowledge, preparedness, and meticulous technique, is the most critical component of any successful research endeavor.

References

-

Wikipedia. (n.d.). Organozinc chemistry. Retrieved from [Link]

- Grignard Reaction Reagents: A Toolbox for Chemists. (2024, September 19). [Source Name].

- Organozinc Reagents. (n.d.). [Source Name].

- Rieke Metals. (n.d.). Reactive Zinc and Organozinc.

- SAFETY DATA SHEET. (2023, January 15). [Source Name].

-

LibreTexts. (2023, January 15). 24.16.3: Organozinc Chemistry. Retrieved from [Link]

- American Chemical Society. (n.d.). Grignard Reaction.

- Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC. (n.d.). [Source Name].

- ResearchGate. (2013, June 3). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure.

- Benchchem. (2025, December). Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents.

- ACS Publications. (2024, October 1). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types | Organic Process Research & Development.

- Thermo Fisher Scientific. (2010, May 21). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Merck. (n.d.). SAFETY DATA SHEET.

- University of Georgia. (n.d.). 3 - research: UGA.

- Sigma-Aldrich. (n.d.). Organozinc Reagents.

- FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.

- University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group.

- Merck. (n.d.). Safety Data Sheet.

Sources

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 有機鋅試劑 [sigmaaldrich.com]

- 5. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. acs.org [acs.org]

- 10. beta.lakeland.edu [beta.lakeland.edu]

- 11. merckmillipore.com [merckmillipore.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. research.uga.edu [research.uga.edu]

- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Technical Whitepaper: 3-(2-Methoxyethoxy)propylzinc Bromide

Properties, Handling, and Synthetic Utility in Drug Development

Executive Summary

In the landscape of modern medicinal chemistry, the introduction of polar, solubilizing linkers is a critical strategy for improving the pharmacokinetic profiles of lipophilic drug candidates. 3-(2-Methoxyethoxy)propylzinc bromide is a specialized functionalized organozinc reagent used primarily to introduce the 3-(2-methoxyethoxy)propyl moiety—a short polyethylene glycol (PEG)-like chain—into aromatic and heteroaromatic systems via Palladium-catalyzed cross-coupling.

This guide provides a comprehensive technical analysis of this reagent, moving beyond basic catalog data to offer field-proven handling protocols, mechanistic insights into its stability, and precise methodologies for its application in Negishi couplings.

Part 1: Chemical Identity & Structural Analysis

This reagent is typically supplied as a solution in Tetrahydrofuran (THF). Unlike Grignard reagents, the carbon-zinc bond is less polarized, conferring a higher tolerance for functional groups (e.g., esters, nitriles, ketones) on the electrophilic coupling partner.

| Parameter | Technical Specification |

| Chemical Name | 3-(2-Methoxyethoxy)propylzinc bromide |

| Reagent Type | Functionalized Alkylzinc Halide (RZnX) |

| Empirical Formula | C₆H₁₃O₂ZnBr |

| Molecular Weight | 262.45 g/mol |

| Precursor CAS | 59551-75-6 (1-Bromo-3-(2-methoxyethoxy)propane) |

| Structure (SMILES) | COCCOCCC[Zn]Br |

| Coordination State | Exists in equilibrium with THF solvent molecules (typically solvated as RZnBr[1]·2THF) |

Part 2: Physical & Chemical Properties[4][5]

The following data represents the standard properties for the commercially available 0.5 M solution in THF. Note that density and freezing points are heavily influenced by the solvent matrix.

| Property | Value / Description | Operational Context |

| Concentration | 0.50 M ± 0.05 M | Standard commercial molarity; requires titration before precise stoichiometry. |

| Solvent Matrix | Tetrahydrofuran (THF) | Stabilizes the organozinc species via oxygen lone-pair coordination. |

| Appearance | Clear to light yellow liquid | Darkening or precipitation indicates decomposition (oxidation/hydrolysis). |

| Density | 0.94 – 0.98 g/mL (at 25°C) | Slightly denser than pure THF (0.889 g/mL) due to dissolved metal salts. |

| Flash Point | -17°C (Closed Cup) | Driven by THF solvent properties. Highly Flammable.[2] |

| Boiling Point | 66°C | Solvent boiling point.[2] Do not distill; reagent is non-volatile. |

| Solubility | Miscible in THF, Glyme, Dioxane | Immiscible/Reactive with protic solvents (Water, Alcohols). |

| Stability | Air & Moisture Sensitive | Hydrolyzes rapidly to release 1-(2-methoxyethoxy)propane and Zinc salts. |

Part 3: Synthetic Utility & Mechanism

The Negishi Coupling Protocol

The primary utility of 3-(2-Methoxyethoxy)propylzinc bromide is in Negishi Cross-Coupling .[3] This reaction offers a distinct advantage over Suzuki or Stille couplings when installing alkyl chains, as it avoids the toxicity of tin (Stille) and the difficulty of synthesizing alkyl-boron species (Suzuki).

Mechanism of Action: The reagent undergoes transmetalation with a Palladium(II) species. The presence of the ether oxygen in the alkyl chain can occasionally act as a weak directing group or chelator, potentially influencing the rate of transmetalation.

Figure 1: Catalytic cycle for the Negishi coupling of 3-(2-Methoxyethoxy)propylzinc bromide.

Experimental Considerations

-

Catalyst Selection: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are standard. For sterically hindered aryl halides, Pd(P(t-Bu)₃)₂ (Peppsi-type catalysts) may be required.

-

Additives: In cases of sluggish transmetalation, the addition of LiCl or MgCl₂ can disrupt zinc aggregates, increasing the concentration of the active monomeric zinc species.

Part 4: Handling Protocols & Self-Validating Systems

Handling organozinc reagents requires strict anaerobic conditions. The following protocol includes a self-validating titration step to ensure reagent activity before committing valuable advanced intermediates.

Workflow: Inert Atmosphere Transfer

Figure 2: Inert atmosphere handling workflow ensuring reagent integrity.

Protocol: Titration of Organozinc Reagents

Why this is critical: Organozinc reagents degrade over time even in sealed bottles. Using a degraded reagent leads to incomplete conversion and difficult purification.

-

Preparation: Dissolve a known amount of Iodine (I₂) (approx 250 mg, 1 mmol) in dry THF (5 mL) in a flame-dried vial under Argon. The solution will be dark brown.

-

Titration: Withdraw exactly 1.0 mL of the organozinc solution.

-

Addition: Add the organozinc dropwise to the Iodine solution while stirring.

-

Endpoint: The endpoint is reached when the dark brown color of the iodine disappears completely (becoming clear or slightly yellow).

-

Calculation:

Part 5: Safety & Stability Profile

-

Hazards:

-

H260: In contact with water releases flammable gases which may ignite spontaneously.

-

H225: Highly flammable liquid and vapor (THF).

-

H314: Causes severe skin burns and eye damage.

-

-

Storage:

-

Store at 2-8°C .

-

Keep tightly closed under an inert atmosphere (Argon preferred over Nitrogen due to density).

-

Shelf Life: Typically 6-12 months if the septum is uncompromised. Periodic titration is recommended after 3 months.

-

References

-

Knochel, P., et al. (2006). Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange. Angewandte Chemie International Edition. Link

-

Rieke, R. D. (1989). Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science. Link

-

Sigma-Aldrich. (n.d.). Propylzinc bromide solution 0.5 M in THF - Safety Data Sheet. Link

-

Huo, S. (2003).[4] Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides. Organic Letters. Link

-

Common Organic Chemistry. (n.d.). Tetrahydrofuran (THF) Properties and Safety. Link

Sources

Spectroscopic data for 3-(2-Methoxyethoxy)propylZinc bromide

[1][2]

Executive Summary

3-(2-Methoxyethoxy)propylZinc bromide is a functionalized organozinc reagent utilized primarily in palladium-catalyzed cross-coupling reactions (Negishi coupling). As a stabilized alkylzinc species, it serves as a critical building block for introducing short polyethylene glycol (PEG) linkers—specifically the 3-(2-methoxyethoxy)propyl motif—into aromatic and heteroaromatic systems. This guide details its physicochemical properties, spectroscopic characterization, synthesis protocols, and application in medicinal chemistry for modulating lipophilicity and solubility.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | 3-(2-Methoxyethoxy)propylZinc bromide |

| CAS Number | Not widely listed; Precursor: 54510-99-3 |

| Molecular Formula | |

| Molecular Weight | 262.46 g/mol |

| Appearance | Clear to slightly hazy liquid (typically 0.5 M in THF) |

| Solvent | Tetrahydrofuran (THF) |

| Stability | Air and moisture sensitive; stable under Argon/Nitrogen at 2–8°C |

| Precursor | 1-Bromo-3-(2-methoxyethoxy)propane |

Synthesis & Preparation Methodology

The preparation of 3-(2-Methoxyethoxy)propylZinc bromide relies on the direct insertion of activated zinc into the carbon-bromine bond of the alkyl bromide precursor. The use of Rieke® Zinc or iodine-activated zinc dust is critical to overcome the passivation layer on the metal surface.

Protocol: Iodine-Activated Zinc Insertion

Note: All steps must be performed under an inert atmosphere (Argon or Nitrogen).

-

Activation: Charge a flame-dried Schlenk flask with Zinc dust (1.5 – 2.0 equiv). Add dry THF (0.5 – 1.0 M relative to bromide). Add a catalytic amount of Iodine (

, 1–3 mol%) and stir until the brown color fades (formation of -

Insertion: Add 1-Bromo-3-(2-methoxyethoxy)propane (1.0 equiv) dropwise.

-

Initiation: Mild heating (30–40°C) may be required to initiate the exotherm. Once initiated, maintain temperature at 25–30°C.

-

Maturation: Stir for 12–24 hours at room temperature. The disappearance of the starting bromide can be monitored by GC-FID or TLC (after mini-workup).

-

Filtration: Allow excess zinc to settle. Cannulate the supernatant into a dry, Argon-purged storage vessel.

Reaction Pathway Diagram

Figure 1: Synthesis pathway via oxidative addition of activated zinc to the alkyl bromide precursor.

Spectroscopic Characterization

Direct isolation of organozinc reagents is rare due to their instability. Characterization is performed in situ or via quantitative titration.

Nuclear Magnetic Resonance (NMR) Profile

The formation of the Carbon-Zinc bond results in a significant shielding effect on the

| Position | Proton Type | Precursor Shift ( | Organozinc Shift ( | Diagnostic Change |

| 3.50 (t) | 0.40 – 0.80 (t) | Significant Upfield Shift | ||

| 2.10 (m) | 1.60 – 1.80 (m) | Slight Upfield Shift | ||

| 3.55 (t) | 3.40 – 3.50 (t) | Minimal Change | ||

| Ether | 3.50 – 3.65 (m) | 3.50 – 3.60 (m) | Unchanged | |

| Methoxy | 3.35 (s) | 3.30 (s) | Unchanged |

Note: Shifts are approximate and solvent-dependent. The disappearance of the triplet at 3.50 ppm and appearance of a high-field signal (< 1.0 ppm) confirms Zn insertion.

Quantitative Analysis: Iodine Titration

To determine the precise molarity of the active reagent, an iodine titration is required.

-

Reagent: Weigh a known amount of Iodine (

) into a dry vial and dissolve in dry THF. -

Titration: Add the organozinc solution dropwise to the iodine solution until the dark brown color persists or disappears (depending on the indicator method used, typically back-titration or direct colorimetric endpoint).

-

Calculation:

Applications: Negishi Cross-Coupling

This reagent is highly effective in Negishi couplings to attach the PEG-like side chain to aryl or heteroaryl halides. This modification is a standard medicinal chemistry strategy to improve the aqueous solubility and metabolic stability of drug candidates.

Mechanism of Action

The zinc reagent undergoes transmetallation with a Palladium(II) species, transferring the alkyl group to the metal center, followed by reductive elimination to form the C-C bond.

Figure 2: Catalytic cycle of the Negishi coupling utilizing the organozinc reagent.

Handling & Safety Protocol

-

Hazard Class: Water-reactive, Flammable Liquid.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon).

-

Quenching: Quench excess reagent with saturated Ammonium Chloride (

) solution. Do not use water directly as it may cause violent evolution of hydrogen gas. -

PPE: Flame-resistant lab coat, nitrile gloves (double gloved recommended), and safety glasses.

References

-

Preparation of Functionalized Organozinc Reagents: Huo, S. (2003).[1] Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides.[1] Organic Letters, 5(4), 423–425. [Link][1]

-

Rieke Zinc Methodology: Rieke, R. D. (1989). Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science, 246(4935), 1260–1264. [Link]

-

Titration of Organozinc Reagents: Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961. (Describes standard titration protocols adapted for Zn). [Link]

Methodological & Application

3-(2-Methoxyethoxy)propylZinc bromide in Negishi coupling reactions

Application Note: 3-(2-Methoxyethoxy)propylzinc Bromide in Negishi Cross-Coupling for Medicinal Chemistry

Introduction & Strategic Utility

In modern drug development, optimizing the physicochemical properties of a lead compound is as critical as maximizing its target affinity. Highly lipophilic molecules often suffer from poor aqueous solubility, high plasma protein binding, and unfavorable metabolic profiles. The introduction of short, oligoethylene glycol (PEG-like) chains is a proven strategy to reduce lipophilicity (LogP) and improve pharmacokinetic (PK) parameters without adding hydrogen bond donors.

3-(2-Methoxyethoxy)propylzinc bromide[1], typically supplied as a 0.50 M solution in THF, is a highly versatile organometallic reagent designed for this exact purpose. Through palladium- or nickel-catalyzed Negishi cross-coupling[2], this reagent allows for the direct, chemoselective installation of a hydrophilic 3-(2-methoxyethoxy)propyl side chain onto aryl or heteroaryl halide scaffolds.

Mechanistic Rationale & Catalyst Selection

The Negishi coupling of primary alkylzinc halides with aryl halides is a fundamental C(sp3)–C(sp2) bond-forming reaction[2]. However, the use of alkylzinc reagents possessing

Following the oxidative addition of the aryl halide to the Pd(0) catalyst and subsequent transmetalation with the alkylzinc reagent, the resulting alkylpalladium(II) intermediate can undergo rapid

Causality in Catalyst Design: To outcompete

-

CPhos: Buchwald’s biaryldialkylphosphine ligand (CPhos) effectively suppresses

-hydride elimination pathways in alkylzinc couplings by forcing the Pd center into a geometry that strongly favors rapid reductive elimination[3]. -

Pd-PEPPSI-IPent: This highly hindered NHC-palladium precatalyst provides exceptional stability and significantly reduces migratory insertion and

-hydride elimination, making it an excellent choice for challenging alkylzinc cross-couplings[4].

Furthermore, the internal ether oxygens of the 3-(2-methoxyethoxy)propyl chain can weakly coordinate to the palladium center. While this can stabilize the alkylpalladium intermediate, using a strongly coordinating solvent like THF ensures the organozinc reagent remains monomeric and reactive during transmetalation.

Quantitative Data: Catalyst System Comparison

The following table summarizes the expected performance of various catalyst systems when coupling 3-(2-methoxyethoxy)propylzinc bromide with a standard electron-neutral aryl bromide (e.g., 4-bromoanisole) at room temperature to 60 °C.

| Catalyst System | Ligand Type | Typical Loading (mol %) | Relative Rate of Reductive Elimination | Expected Yield (%) | |

| Pd(PPh3)4 | Monodentate Phosphine | 5.0 | Slow | 30 - 45% | > 40% |

| Pd(OAc)2 / dppf | Bidentate Phosphine | 3.0 | Moderate | 55 - 70% | 15 - 25% |

| Pd(OAc)2 / CPhos | Biaryl Dialkylphosphine | 1.0 - 2.0 | Very Fast | 85 - 95% | < 5% |

| Pd-PEPPSI-IPent | N-Heterocyclic Carbene | 1.0 - 2.0 | Very Fast | 88 - 98% | < 2% |

Experimental Workflows and Diagrams

Catalytic cycle of Negishi coupling highlighting the suppression of β-hydride elimination.

Step-by-step experimental workflow for moisture-sensitive Negishi cross-coupling.

Self-Validating Experimental Protocol

Prerequisites & Trustworthiness Checks: Organozinc reagents are highly sensitive to moisture and oxygen, degrading over time to form inactive zinc alkoxides and alkanes. Self-Validating Step: Never assume the commercial bottle concentration is exactly 0.50 M after initial opening. Prior to the reaction, titrate the 3-(2-methoxyethoxy)propylzinc bromide solution using a standardized iodine/LiCl solution in THF. A sudden persistence of the brown iodine color indicates the exact endpoint, allowing you to calculate the precise active molarity and avoid stoichiometric imbalances.

Materials:

-

Aryl or Heteroaryl Bromide (1.0 equiv, 1.0 mmol)

-

3-(2-Methoxyethoxy)propylzinc bromide (0.50 M in THF) (1.3 equiv, 1.3 mmol)[1]

-

Anhydrous THF or Toluene (3.0 mL)

Step-by-Step Methodology:

-

Preparation of the Reaction Vessel : Flame-dry a 10 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly anhydrous and oxygen-free environment.

-

Catalyst and Substrate Loading : Add the aryl bromide (1.0 mmol) and the selected palladium catalyst (0.02 mmol, 2 mol%) to the flask. If the aryl bromide is a solid, add it now; if it is a liquid, add it after the solvent.

-

Solvent Addition : Inject 3.0 mL of anhydrous THF via syringe (Toluene may be used as a co-solvent to improve outcomes for highly electron-deficient aryl halides)[3]. Stir at room temperature for 5 minutes to ensure full dissolution and pre-activation of the catalyst.

-

Organozinc Addition : Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling prevents localized thermal spikes during the exothermic transmetalation step, which can lead to catalyst deactivation or homocoupling. Slowly add the titrated 3-(2-methoxyethoxy)propylzinc bromide solution (1.3 mmol) dropwise over 10 minutes.

-

Reaction Execution : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 6 hours.

-

In-Process Monitoring : Quench a 50 µL aliquot in 0.5 mL of saturated aqueous NH4Cl and extract with ethyl acetate. Analyze the organic layer via GC-MS or LC-MS. The reaction is complete when the aryl halide is fully consumed.

-

Quench and Workup : Once complete, quench the reaction by slowly adding 5 mL of a 0.5 M aqueous EDTA (Ethylenediaminetetraacetic acid) solution or saturated Rochelle's salt solution. Causality: Zinc salts form stubborn, gelatinous emulsions in standard aqueous workups. EDTA strongly chelates the Zn2+ ions, pulling them cleanly into the aqueous phase and ensuring a sharp phase separation.

-

Extraction and Purification : Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

References

-

Negishi coupling - Wikipedia . wikipedia.org. URL: [Link]

-

Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides . organic-chemistry.org. URL: [Link]

-

ChemInform Abstract: Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl/Heteroaryl Halides Using Pd-PEPPSI-IPent . researchgate.net. URL: [Link]

Sources

Application Note: High-Precision Synthesis of Functionalized Ketones via Negishi Acylation

Executive Summary

The synthesis of ketones from acid chlorides is a pivotal transformation in medicinal chemistry. While Grignard and organolithium reagents are traditional choices, their high reactivity often leads to tertiary alcohol byproducts (via double addition) and poor functional group tolerance.

This guide details the protocol for using 3-(2-Methoxyethoxy)propylZinc bromide , a functionalized organozinc reagent, to synthesize ketones. The inclusion of the (2-methoxyethoxy)propyl chain provides a polar, solubilizing tail often utilized in drug discovery to improve ADME properties (LogD modulation). By employing a Palladium-catalyzed Negishi coupling approach, this protocol ensures high chemoselectivity, preventing over-addition and tolerating sensitive moieties like esters, nitriles, and imides.

Mechanistic Principles & Causality

Why Organozinc?

The carbon-zinc bond is significantly more covalent (less polarized) than carbon-magnesium or carbon-lithium bonds. This reduced nucleophilicity renders organozincs inert to many electrophiles (ketones, esters) at low temperatures, preventing the "over-reaction" typical of Grignards. However, this stability requires a transition metal catalyst (Pd or Ni) to facilitate the cross-coupling with acid chlorides.

The Catalytic Cycle (Negishi Acylation)

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The critical step distinguishing this from standard alkylation is the Transmetallation , where the organic group transfers from the Zinc to the Palladium center.

-

Oxidative Addition: Pd(0) inserts into the C-Cl bond of the acid chloride.

-

Transmetallation: The organozinc reagent transfers its alkyl group to the Pd(II) complex. Note: This step is often the rate-determining step in alkyl-zinc couplings.

-

Reductive Elimination: The ketone product is released, and Pd(0) is regenerated.

Pathway Visualization

The following diagram illustrates the catalytic cycle and the specific role of the zinc reagent.

Figure 1: The catalytic cycle for the Pd-catalyzed acylation of organozinc reagents. The transmetallation step is critical for introducing the functionalized alkyl chain.

Detailed Experimental Protocol

Materials & Reagents[1][2]

-

Organozinc Reagent: 3-(2-Methoxyethoxy)propylZinc bromide (0.5 M in THF). Commercially available or prepared via Rieke Zinc/Knochel method.

-

Electrophile: Acid Chloride (1.0 equiv).

-

Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) - 1-5 mol%.

-

Solvent: Anhydrous THF (inhibitor-free).

-

Atmosphere: Dry Argon or Nitrogen.

Step-by-Step Methodology

Step 1: Catalyst Preparation (Inert Atmosphere)

-

Flame-dry a 25 mL Schlenk flask or 2-neck round-bottom flask under vacuum. Backfill with Argon (3 cycles).

-

Add the Acid Chloride (1.0 mmol, 1.0 equiv) and Pd(PPh3)4 (0.05 mmol, 5 mol%).

-

Dissolve in anhydrous THF (3 mL). Stir at Room Temperature (RT) for 5 minutes.

-

Insight: Pre-mixing the catalyst and electrophile allows the oxidative addition complex (Acyl-Pd-Cl) to form before the nucleophile is introduced.

-

Step 2: Reagent Addition

-

Cool the reaction mixture to 0°C (Ice/Water bath).

-

Why? Although organozincs are stable, the exotherm from transmetallation can lead to homocoupling of the zinc reagent if uncontrolled.

-

-

Using a dry syringe/cannula, add the 3-(2-Methoxyethoxy)propylZinc bromide solution (1.2 mmol, 1.2 equiv) dropwise over 10 minutes.

-

Remove the cooling bath and allow the reaction to warm to RT. Stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC or LC-MS. The disappearance of the acid chloride is the primary endpoint.

-

Step 3: Quench and Workup

-

Quench the reaction by slowly adding Saturated Aqueous NH4Cl (5 mL).

-

Caution: Gas evolution may occur if excess activated zinc is present.

-

-

Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

-

Wash combined organics with Brine, dry over anhydrous MgSO4, and filter.

-

Concentrate under reduced pressure.

Step 4: Purification

-

Purify via Silica Gel Chromatography.[1]

-

Note: The (2-methoxyethoxy)propyl chain is polar. Expect the product to elute later than simple alkyl ketones. Use a gradient of Hexanes:EtOAc.

-

Experimental Workflow Diagram

Figure 2: Sequential workflow for the Negishi acylation protocol.

Data Analysis & Optimization

Comparative Chemoselectivity

The following table highlights why this Zinc-based protocol is superior for complex molecule synthesis compared to traditional methods.

| Feature | Organozinc (R-ZnBr) | Grignard (R-MgBr) | Organolithium (R-Li) |

| Primary Product | Ketone | Tertiary Alcohol | Tertiary Alcohol |